molecular formula C19H16N2O3 B14172914 Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate CAS No. 922525-28-8

Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate

Cat. No.: B14172914
CAS No.: 922525-28-8
M. Wt: 320.3 g/mol
InChI Key: GXFZQVMNYWUSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide is an organic compound with a complex structure that includes a pyrazine ring substituted with methoxycarbonyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with hydrazine derivatives, followed by oxidation to introduce the pyrazine 1-oxide functionality. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the pyrazine 1-oxide to its corresponding pyrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce the parent pyrazine compound.

Scientific Research Applications

2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxycarbonyl)phenyl]-6-(4-chlorophenyl)pyrazine 1-oxide
  • 2-[4-(Methoxycarbonyl)phenyl]-6-(4-ethylphenyl)pyrazine 1-oxide

Uniqueness

2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

922525-28-8

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 4-[6-(4-methylphenyl)-1-oxidopyrazin-1-ium-2-yl]benzoate

InChI

InChI=1S/C19H16N2O3/c1-13-3-5-14(6-4-13)17-11-20-12-18(21(17)23)15-7-9-16(10-8-15)19(22)24-2/h3-12H,1-2H3

InChI Key

GXFZQVMNYWUSLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC(=[N+]2[O-])C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.